molecular formula C16H18N4O2 B2818126 N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2189500-21-6

N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2818126
CAS No.: 2189500-21-6
M. Wt: 298.346
InChI Key: JPSTWHBNWBYVNW-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining an ethoxyphenyl group, a pyrimidinylamino group, and an azetidinylmethanone moiety, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.

    Attachment of the Pyrimidinylamino Group: The pyrimidinylamino group can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the azetidinone intermediate.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through electrophilic aromatic substitution reactions, often using ethoxybenzene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating cellular pathways and mechanisms, including its effects on cell proliferation and apoptosis.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its activity, resulting in changes in gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: Similar structure but with a methyl group instead of an ethoxy group.

    (4-Chlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of an ethoxy group.

    (4-Fluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: Similar structure but with a fluorine atom instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

(4-ethoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-2-22-14-6-4-12(5-7-14)15(21)20-10-13(11-20)19-16-17-8-3-9-18-16/h3-9,13H,2,10-11H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSTWHBNWBYVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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